REACTION_SMILES
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[C:21]([O:22][CH2:23][CH3:24])(=[O:25])[Cl:26].[c:1]1([CH2:2][N:8]2[CH2:9][CH2:10][CH:11]([C:14](=[O:15])[c:16]3[s:17][cH:18][cH:19][cH:20]3)[CH2:12][CH2:13]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1.[cH:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[N:8]1([C:21]([O:22][CH2:23][CH3:24])=[O:25])[CH2:9][CH2:10][CH:11]([C:14](=[O:15])[c:16]2[s:17][cH:18][cH:19][cH:20]2)[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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O=C(c1cccs1)C1CCN(Cc2ccccc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1cccs1)C1CCN(Cc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)N1CCC(C(=O)c2cccs2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |